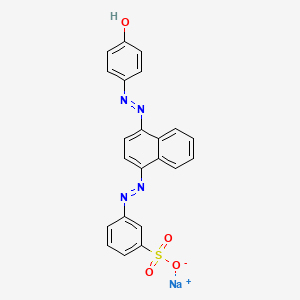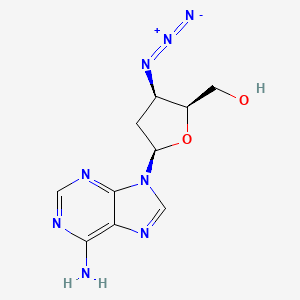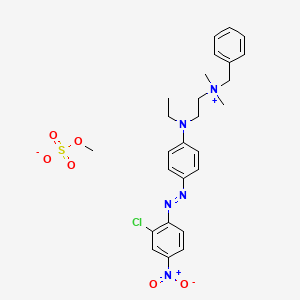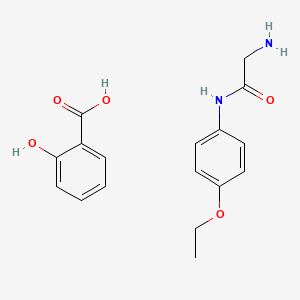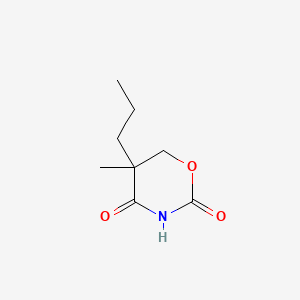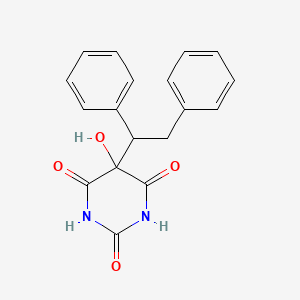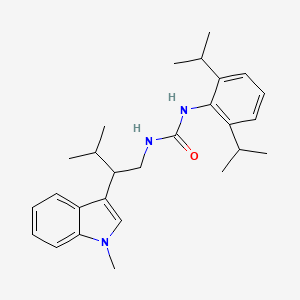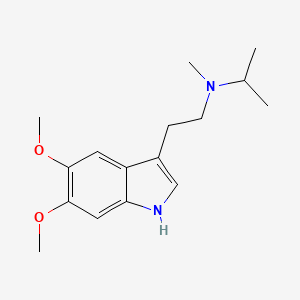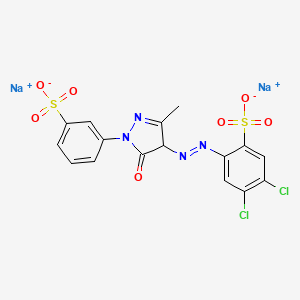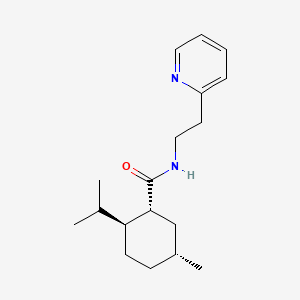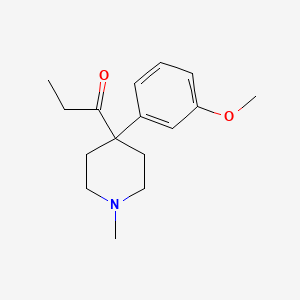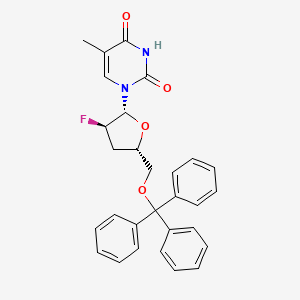
1-(2,3-Dideoxy-2-fluoro-5-O-trityl-beta-D-erythro-pentofuranosyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ddF-Trityl-pentofuranosyl-T is a compound that features a trityl protecting group attached to a pentofuranosyl sugar moiety. Trityl groups are commonly used in organic synthesis to protect hydroxyl groups due to their stability under a variety of conditions. The pentofuranosyl moiety is a five-membered ring sugar, which is a crucial component in many biological molecules.
Méthodes De Préparation
The synthesis of ddF-Trityl-pentofuranosyl-T typically involves the protection of the hydroxyl groups on the pentofuranosyl ring using trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and purity of the final product .
Analyse Des Réactions Chimiques
ddF-Trityl-pentofuranosyl-T undergoes several types of chemical reactions, including:
Oxidation: The trityl group can be oxidized under strong oxidative conditions, although it is generally stable.
Reduction: The trityl group is resistant to reduction, making it a good protecting group.
Substitution: The trityl group can be removed by acid-catalyzed hydrolysis, typically using trifluoroacetic acid in dichloromethane. Common reagents used in these reactions include trityl chloride, pyridine, and trifluoroacetic acid.
Applications De Recherche Scientifique
ddF-Trityl-pentofuranosyl-T has several applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of nucleosides and nucleotides for studying DNA and RNA.
Medicine: Utilized in the development of antiviral and anticancer drugs.
Industry: Applied in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of ddF-Trityl-pentofuranosyl-T involves the protection of hydroxyl groups on the pentofuranosyl ring, preventing unwanted side reactions during synthesis. The trityl group is removed under acidic conditions, revealing the free hydroxyl groups for further chemical modifications. This protection-deprotection strategy is crucial in multi-step organic syntheses .
Comparaison Avec Des Composés Similaires
Similar compounds to ddF-Trityl-pentofuranosyl-T include other trityl-protected sugars and nucleosides. These compounds share the trityl protecting group but differ in the sugar or nucleoside moiety. Examples include trityl-protected ribofuranosyl and deoxyribofuranosyl compounds. ddF-Trityl-pentofuranosyl-T is unique due to its specific pentofuranosyl structure, which imparts distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
132776-30-8 |
|---|---|
Formule moléculaire |
C29H27FN2O4 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
1-[(2R,3R,5S)-3-fluoro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C29H27FN2O4/c1-20-18-32(28(34)31-26(20)33)27-25(30)17-24(36-27)19-35-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-25,27H,17,19H2,1H3,(H,31,33,34)/t24-,25+,27+/m0/s1 |
Clé InChI |
IPKPAMZRQGPDFZ-ZWEKWIFMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H](C[C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(CC(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


